Hydrocortisone phosphate (sodium)

CAS No.:

Cat. No.: VC16642326

Molecular Formula: C21H29Na2O8P

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H29Na2O8P |

|---|---|

| Molecular Weight | 486.4 g/mol |

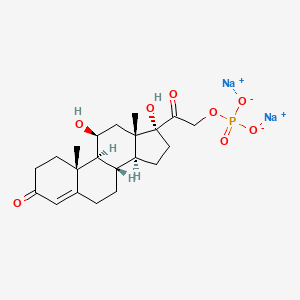

| IUPAC Name | disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

| Standard InChI | InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |

| Standard InChI Key | RYJIRNNXCHOUTQ-OJJGEMKLSA-L |

| Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |

| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |

Introduction

Chemical and Structural Characteristics

Molecular Composition and Physicochemical Properties

Hydrocortisone sodium phosphate is the disodium salt of cortisol 21-phosphate, characterized by a steroidal backbone with a phosphate group esterified at the 21-position. The compound’s structure includes a cyclopentanophenanthrene nucleus, hydroxyl groups at C11 and C17, and a ketone at C3, which are essential for glucocorticoid receptor binding . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 486.41 g/mol | |

| Solubility | Slightly soluble in water and methanol | |

| Optical Rotation () | +120° (in water) | |

| Stability | Hygroscopic |

Synthesis and Manufacturing

The industrial synthesis involves reacting 21-iodo-11β,17α-dihydroxypregn-4-ene-3,20-dione with phosphoric acid in acetonitrile, followed by purification via ion-exchange chromatography and solvent extraction . Critical steps include:

-

Esterification: The iodo intermediate undergoes nucleophilic substitution with phosphoric acid.

-

Neutralization: Conversion to the disodium salt using sodium hydroxide.

-

Crystallization: Precipitation with acetone yields the final product .

This process achieves a yield of 4.45 g from 5.0 g of starting material, demonstrating moderate efficiency .

Pharmacological Profile

Mechanism of Action

Hydrocortisone sodium phosphate exerts its effects via cytosolic glucocorticoid receptors. The ligand-receptor complex translocates to the nucleus, modulating gene expression by binding glucocorticoid response elements (GREs) . Key actions include:

-

Anti-inflammatory Effects: Induction of lipocortin-1, which inhibits phospholipase A2, reducing arachidonic acid release and subsequent prostaglandin/leukotriene synthesis .

-

Immunosuppression: Downregulation of pro-inflammatory cytokines (e.g., IL-1, TNF-α) and inhibition of neutrophil migration .

-

Metabolic Effects: Gluconeogenesis stimulation and peripheral glucose utilization inhibition .

Pharmacokinetics

-

Absorption: Rapidly absorbed following intravenous administration, with complete bioavailability . Topical ocular application achieves aqueous humor concentrations of 0.12–0.45 μg/mL within 30–60 minutes .

-

Metabolism: Hepatic conversion to inactive tetrahydrocortisol and tetrahydrocortisone via 11β-hydroxysteroid dehydrogenase .

-

Elimination: Renal excretion (60%) and fecal elimination (40%), with a half-life of 1.5–2 hours .

Clinical Applications

Endocrine and Inflammatory Disorders

Hydrocortisone sodium phosphate is first-line therapy for:

-

Adrenal Insufficiency: 100–400 mg/day IV restores cortisol levels in acute crises .

-

Severe Asthma: 200 mg IV every 6 hours reduces airway inflammation .

-

Inflammatory Bowel Disease: 100 mg IV decreases mucosal leukocyte infiltration .

Ophthalmic Use

A randomized trial demonstrated 1.5% hydrocortisone eye drops achieved therapeutic aqueous humor concentrations (0.45 μg/mL) within 30 minutes, outperforming 0.5% formulations (0.12 μg/mL) . This supports its use in uveitis and post-surgical inflammation .

| Adverse Effect | Incidence (Phosphate vs. Succinate) | Source |

|---|---|---|

| Hyperglycemia | 100% vs. 100% | |

| Hypokalemia | 22% vs. 17% | |

| Leukocytosis | 33% vs. 28% |

Contraindications

Pharmacokinetic Insights from Ocular Studies

Anterior Chamber Penetration

A single-center trial (n=40) evaluated hydrocortisone eye drops (0.5% vs. 1.5%) in patients undergoing cataract surgery :

| Parameter | 0.5% Formulation | 1.5% Formulation | Source |

|---|---|---|---|

| Peak Aqueous Humor Concentration | 0.12 μg/mL | 0.45 μg/mL | |

| Time to Peak | 60 minutes | 30 minutes | |

| Anti-inflammatory Efficacy | Moderate | High |

The 1.5% formulation’s rapid penetration supports its use in acute anterior uveitis .

Industrial Synthesis and Quality Control

Manufacturing Challenges

-

Purity: Residual inorganic phosphates (<0.1%) require rigorous solvent washing .

-

Stability: Hygroscopicity necessitates desiccated storage at 2–8°C .

Regulatory Specifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume